tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride
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Overview
Description
tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride is a chemical compound with the molecular formula C15H24ClN2O2. It is a derivative of naphthalene and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride typically involves the protection of the amino group using tert-butyl carbamate. The process begins with the reaction of 4-amino-1,2,3,4-tetrahydronaphthalene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2/Pd-C under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc-protected amino group allows for selective reactions, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride: Similar in structure but contains a trifluoromethyl group.
Tert-butyl carbamate: A simpler structure without the naphthalene ring.
4-(N-Boc-aminomethyl)aniline: Contains a benzene ring instead of a naphthalene ring.
Uniqueness
tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride is unique due to its tetrahydronaphthalene core, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13;/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQBUKQRLJGDEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172263-79-3 |
Source
|
Record name | tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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